molecular formula C25H37NO3 B589177 3-De(hydroxymethyl)-3-methyl Salmeterol CAS No. 1391054-40-2

3-De(hydroxymethyl)-3-methyl Salmeterol

Cat. No.: B589177
CAS No.: 1391054-40-2
M. Wt: 399.575
InChI Key: CRLOZJFZHGTJNG-UHFFFAOYSA-N
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Description

3-De(hydroxymethyl)-3-methyl Salmeterol is a derivative of Salmeterol, a long-acting beta2-adrenergic receptor agonist commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is of interest due to its potential pharmacological properties and applications in respiratory medicine.

Mechanism of Action

Target of Action

The primary target of 3-De(hydroxymethyl)-3-methyl Salmeterol is the β2-adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making them key targets in the treatment of respiratory conditions such as asthma .

Mode of Action

This compound acts as a selective long-acting β2-adrenergic receptor agonist . By binding to these receptors, it inhibits the release of mediators from mast cells in the lungs, thereby attenuating the response to inhaled allergens and reducing bronchial hyperreactivity .

Biochemical Pathways

The interaction of this compound with β2-adrenergic receptors triggers a cascade of biochemical reactions. This leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of pro-inflammatory mediators .

Pharmacokinetics

It is known that the compound is administered via inhalation, allowing for direct delivery to the lungs . This route of administration enhances the bioavailability of the drug at the site of action, while minimizing systemic exposure .

Result of Action

The molecular and cellular effects of this compound’s action result in improved respiratory function. By reducing bronchial hyperreactivity and inflammation, the compound helps to alleviate symptoms of respiratory conditions such as asthma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other inhaled substances (such as allergens or pollutants) may impact the drug’s effectiveness. Additionally, factors such as temperature and humidity could potentially affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-De(hydroxymethyl)-3-methyl Salmeterol typically involves the modification of the parent compound, Salmeterol. The process may include:

    Step 1: Protection of functional groups in Salmeterol to prevent unwanted reactions.

    Step 2: Selective removal of the hydroxymethyl group using reagents such as hydrobromic acid or other deprotecting agents.

    Step 3: Introduction of a methyl group at the desired position using methylating agents like methyl iodide under basic conditions.

    Step 4: Deprotection of functional groups to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: for efficient and scalable synthesis.

    Automated purification systems: to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-De(hydroxymethyl)-3-methyl Salmeterol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on beta2-adrenergic receptors and related pathways.

    Medicine: Potential use in respiratory therapies, similar to Salmeterol.

    Industry: Possible applications in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Salmeterol: The parent compound, widely used in respiratory medicine.

    Formoterol: Another long-acting beta2-adrenergic receptor agonist.

    Albuterol: A short-acting beta2-adrenergic receptor agonist.

Uniqueness

3-De(hydroxymethyl)-3-methyl Salmeterol may offer unique pharmacokinetic properties, such as:

    Longer duration of action: Compared to short-acting agonists.

    Improved selectivity: For beta2-adrenergic receptors.

    Potentially reduced side effects: Due to structural modifications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-21-19-23(14-15-24(21)27)25(28)20-26-16-8-2-3-9-17-29-18-10-7-13-22-11-5-4-6-12-22/h4-6,11-12,14-15,19,25-28H,2-3,7-10,13,16-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLOZJFZHGTJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-40-2
Record name 3-De(hydroxymethyl)-3-methyl salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DE(HYDROXYMETHYL)-3-METHYL SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GXZ949COY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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